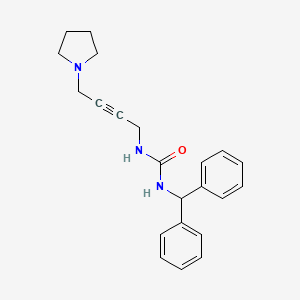
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves the reaction of benzhydryl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine, followed by the addition of urea to form the final product.
Starting Materials
Benzhydryl chloride, 4-(pyrrolidin-1-yl)but-2-yn-1-amine, Urea
Reaction
Step 1: Benzhydryl chloride is reacted with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO., Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as triethylamine to form the final product, 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea., Step 3: The product is then purified by recrystallization or column chromatography.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to its various effects. For example, in cancer cells, this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroscience, this compound can modulate the activity of certain neurotransmitters, leading to its anxiolytic and antidepressant effects. In immunology, this compound can modulate the activity of immune cells, leading to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in lab experiments is its versatility. This compound has shown potential applications in various scientific research fields, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its cost. 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that is not readily available, making it expensive to use in lab experiments.
Orientations Futures
There are several future directions for the use of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in scientific research. One area of interest is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-cancer properties, and further research could lead to the development of more effective drugs. Another area of interest is in the study of neurological disorders. This compound has shown anxiolytic and antidepressant effects, and further research could lead to the development of new treatments for these disorders. Finally, the immunomodulatory effects of this compound could be further explored, leading to the development of new treatments for autoimmune disorders.
Applications De Recherche Scientifique
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has shown potential applications in various scientific research fields. One of the main areas of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other areas of interest include neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects, and immunology, where it has been shown to have immunomodulatory effects.
Propriétés
IUPAC Name |
1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEKQQNMPSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
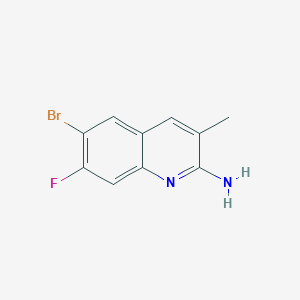
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)
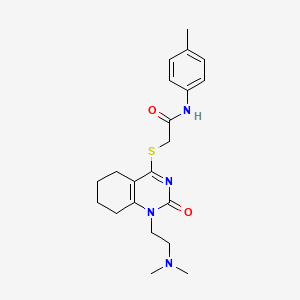
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
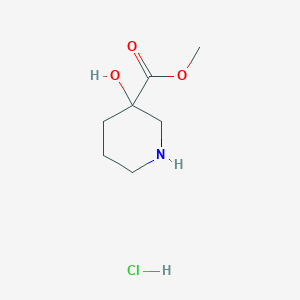
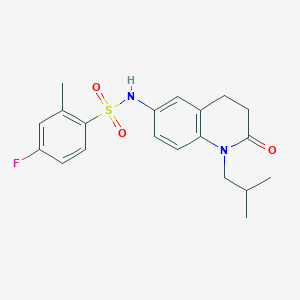
![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)
![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)